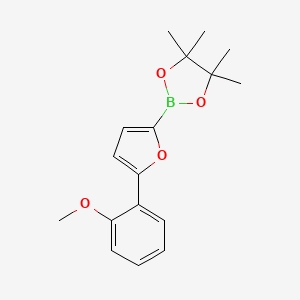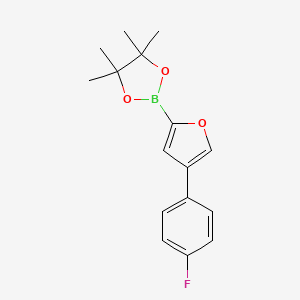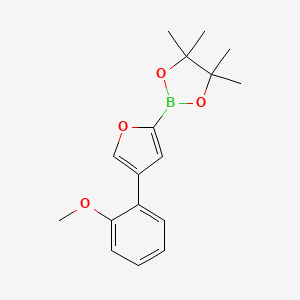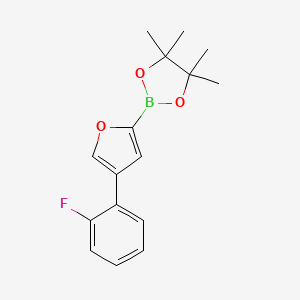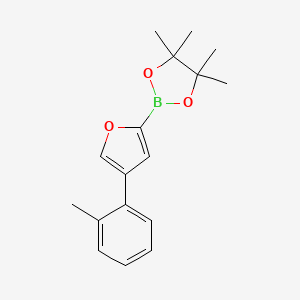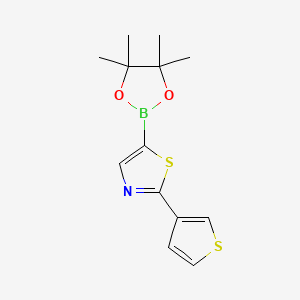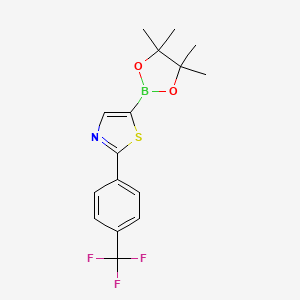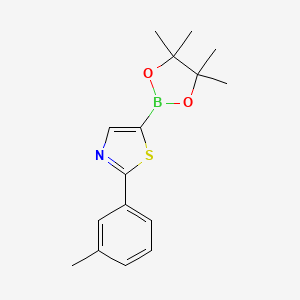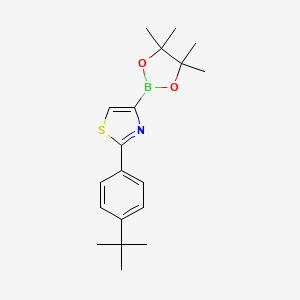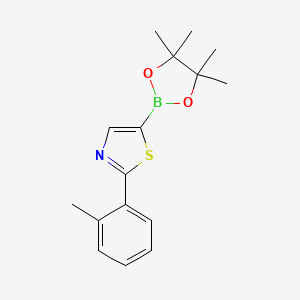
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester (referred to as TFTPBPE) is a versatile and important intermediate in organic synthesis. It has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. This article will discuss the synthesis method of TFTPBPE, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions.
Aplicaciones Científicas De Investigación
TFTPBPE is widely used in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it is used as a building block for the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. In materials science, it is used as a precursor for the synthesis of polymers and other materials. In biochemistry, it is used as a reagent in the synthesis of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of TFTPBPE is not fully understood. However, it is believed that the trifluoromethyl group in the molecule plays an important role in its reactivity. It is thought to increase the nucleophilicity of the molecule and facilitate the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFTPBPE are not well understood. However, it is believed that the trifluoromethyl group in the molecule can act as an inhibitor of certain enzymes, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of TFTPBPE for lab experiments include its high reactivity, its low toxicity, and its high yields. The main limitation of TFTPBPE is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
The potential future directions for TFTPBPE include its further application in medicinal chemistry, materials science, and biochemistry. In addition, further research could be conducted to explore its potential therapeutic applications. Furthermore, research could be conducted to explore the potential of TFTPBPE as a catalyst for various reactions. Finally, research could be conducted to explore the potential of TFTPBPE as a building block for the synthesis of more complex molecules.
Métodos De Síntesis
The synthesis of TFTPBPE is typically achieved through a two-step process. In the first step, a Grignard reaction is used to form a trifluoromethylphenylboronic acid pinacol ester. This is then reacted with a thiazole-5-carbaldehyde in the presence of a base to form TFTPBPE. This method is efficient and reliable, and the yields are typically high.
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJSPDLDQLQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

